Phosphorous acid, dimethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

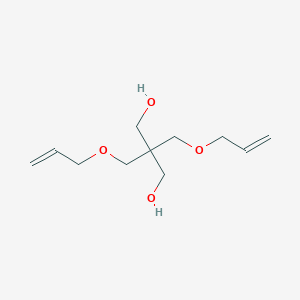

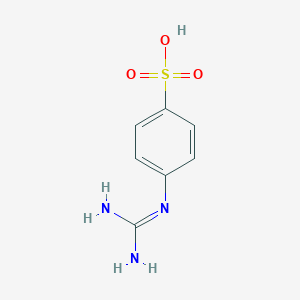

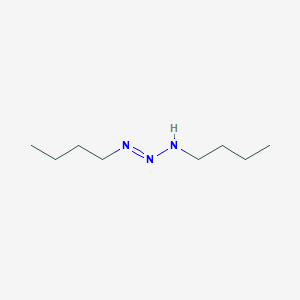

Phosphorous acid, dimethyl ester (PMDE) is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a reagent and intermediate for the synthesis of various organic compounds. PMDE is also used as a pesticide and herbicide in agriculture. In

Wissenschaftliche Forschungsanwendungen

1. Chemical Analysis and Detection

- Application in Insecticide Residue Analysis : Phosphorous acid, dimethyl ester, has been identified in studies examining the residues of specific insecticides in agricultural products, such as cottonseed. A study by Westlake, Lazzaro, and Gunther (1970) developed a gas chromatographic procedure using a phosphorus-sensitive detector to detect this compound in cottonseed, highlighting its significance in environmental toxicology and agricultural chemistry (Westlake, Lazzaro, & Gunther, 1970).

2. Chemical Synthesis and Reactions

- Role in Trans-Esterification Reactions : Troev and Simeonov (1984) studied the side reactions accompanying the trans-esterification of acid diesters of phosphorous acid, leading to the formation of specific ethers. Their research, identifying products through NMR spectroscopy, shows the chemical behavior of phosphorous acid esters in synthetic organic chemistry (Troev & Simeonov, 1984).

3. Material Science and Engineering

- Development of Physiologically Active Polymers : Phosphorous acid, dimethyl ester, is used in alkylation reactions to create polymers with potential physiological activity. Research by Trendafilova‐Gercheva et al. (1991) explored this, focusing on the synthesis of herbicidal polymers, which could have applications in agriculture and plant science (Trendafilova‐Gercheva et al., 1991).

4. Lubrication and Surface Science

- Use in Surface Oxidized Thin Films : The lubrication performances of phosphoric and phosphorous acid esters, including dimethyl esters, have been studied on surface-oxidized Co–Cr thin films by Kitakami, Ichijo, and Daimon (2001). Their research indicates the potential of these esters in reducing friction and wear, applicable in materials science and engineering (Kitakami, Ichijo, & Daimon, 2001).

5. Flame Retardancy in Textiles

- Synthesis of Flame Retardant Compounds : Liu et al. (2021) synthesized a novel reactive flame retardant containing phosphoric acid ester groups for cotton fabrics. This highlights the application of phosphorous acid, dimethyl ester, in the development of fire-resistant materials (Liu et al., 2021).

Eigenschaften

CAS-Nummer |

96-36-6 |

|---|---|

Produktname |

Phosphorous acid, dimethyl ester |

Molekularformel |

C2H7O3P C2H6O3P- |

Molekulargewicht |

109.04 g/mol |

IUPAC-Name |

dimethyl hydrogen phosphite |

InChI |

InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3 |

InChI-Schlüssel |

YLFBFPXKTIQSSY-UHFFFAOYSA-N |

SMILES |

COP(O)OC |

Kanonische SMILES |

COP([O-])OC |

Siedepunkt |

338 to 340 °F at 760 mm Hg (NTP, 1992) 170.5 °C 170.5 171 °C |

Color/Form |

Mobile, colorless liquid |

Dichte |

1.2 (USCG, 1999) 1.2002 g/cu cm at 20 °C Relative density (water = 1): 1.2 |

Flammpunkt |

85 °F (NTP, 1992) 70 °C (Closed cup) 70 °C c.c. |

melting_point |

-60.0 °C 29 °C |

Andere CAS-Nummern |

868-85-9 31682-64-1 |

Physikalische Beschreibung |

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999) Liquid COLOURLESS LIQUID. |

Piktogramme |

Flammable; Acute Toxic; Irritant; Health Hazard |

Löslichkeit |

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in water; miscible with most organic solvents In water, >10 g/100 mL at 20 °C Solubility in water, g/100ml at 20 °C: >10 |

Synonyme |

Phosphonic Acid Dimethyl Ester; Dimethoxyphosphine Oxide; Dimethyl Acid Phosphite; Dimethyl Hydrogen Phosphite; Dimethyl Hydrogen Phosphonate; Dimethyl Phosphonate; Hydrogen Dimethyl Phosphite; Methyl Phosphonate ((MeO)2HPO)_x000B_ |

Dampfdichte |

7.9 (Air = 1) |

Dampfdruck |

1 mm Hg at 77 °F ; 8 mm Hg at 122° F; 32 mm Hg at 158° F (NTP, 1992) 4.52 mmHg 1.5 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 0.135 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)